molecular formula C20H26N6O2 B3462595 Salor-int l249823-1ea CAS No. 332904-77-5

Salor-int l249823-1ea

Cat. No.: B3462595
CAS No.: 332904-77-5
M. Wt: 382.5 g/mol
InChI Key: GPRWVFCISPATTO-UHFFFAOYSA-N
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Description

Salor-int l249823-1ea is a chemical compound identified by its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l249823-1ea involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, under controlled conditions.

    Intermediate Formation: The intermediate compounds are purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.

    Final Product: The final product is isolated and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large batches with precise control over temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Salor-int l249823-1ea undergoes various types of chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Where the compound is reduced using reducing agents to form reduced products.

    Substitution: Where one functional group in the compound is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Salor-int l249823-1ea is utilized in various scientific research fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: In the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Salor-int l249823-1ea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Salor-int l249823-1ea can be compared with other similar compounds, such as:

  • Salor-int l249823-2ea
  • Salor-int l249823-3ea

These compounds share similar structures but may differ in their reactivity, stability, or specific applications. This compound is unique due to its specific chemical properties and the range of reactions it can undergo.

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-14-5-7-15(8-6-14)13-26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25-11-9-22(2)10-12-25/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRWVFCISPATTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114831
Record name 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332904-77-5
Record name 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332904-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-(4-METHYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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